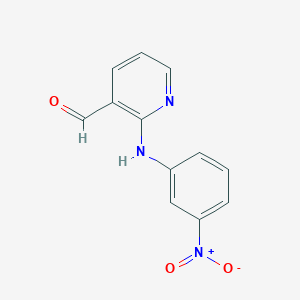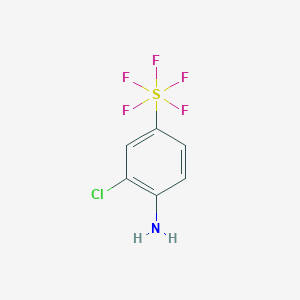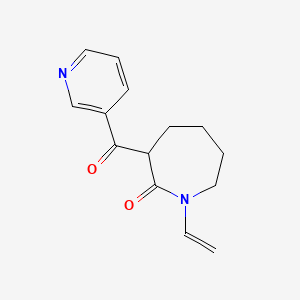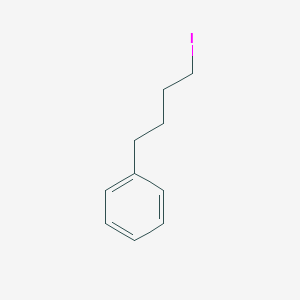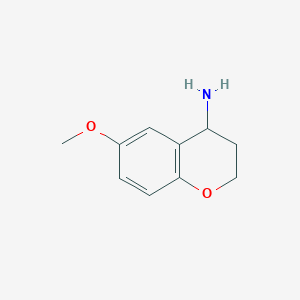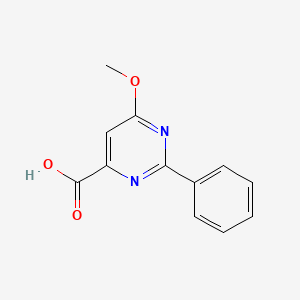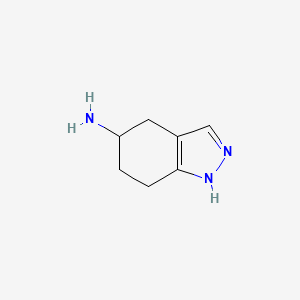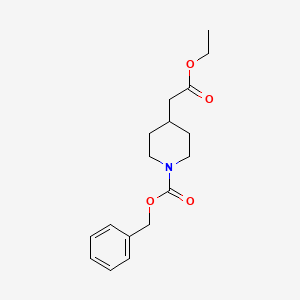![molecular formula C14H13BrO2 B1315451 [3-(Benzyloxy)-4-bromophenyl]methanol CAS No. 540779-36-0](/img/structure/B1315451.png)
[3-(Benzyloxy)-4-bromophenyl]methanol
Übersicht
Beschreibung
“[3-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It has a molecular formula of C14H13BrO2 and a molecular weight of 293.16 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point between 85 - 87 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Research has shown the synthesis of derivatives from bromination and demethylation processes, leading to compounds with significant in vitro antioxidant activities. These activities were assessed through various assays, indicating that synthesized bromophenols possess effective antioxidant power. Notably, compounds with multiple phenolic rings and hydroxyl groups exhibited potent antioxidant and radical scavenger capabilities, suggesting their potential as promising molecules due to their antioxidant properties (Çetinkaya et al., 2012).
Antibacterial Activity
Bromophenols derived from marine algae have demonstrated moderate to strong antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents, with one study noting the significant activity of certain bromophenols compared to standard treatments (Xu et al., 2003).
Carbonic Anhydrase Inhibitory Properties
Novel bromophenols, including natural products, have been synthesized and evaluated for their ability to inhibit the human cytosolic carbonic anhydrase II isozyme. Some of these compounds showed effective inhibitory activity, suggesting their utility as leads for generating novel inhibitors. Such inhibitors are valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Photochemical Synthesis
The photo-reorganization of certain derivatives under UV light has been explored as a method to synthesize angular pentacyclic compounds. This green and convenient synthesis process opens up new pathways for creating complex organic scaffolds without the need for specific and toxic reagents, thereby expanding the synthetic toolbox available to chemists (Dalal et al., 2017).
Structural Analysis
DFT (Density Functional Theory) studies have been carried out to understand the structural and electronic properties of derivatives. Such theoretical studies assist in elucidating the active sites of molecules and can inform the design of compounds with desired chemical behaviors (Trivedi, 2017).
Safety and Hazards
“[3-(Benzyloxy)-4-bromophenyl]methanol” is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNJBZROFYUGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478258 | |
| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540779-36-0 | |
| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



